1-异丙基-2,5-二氢-1H-吡咯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

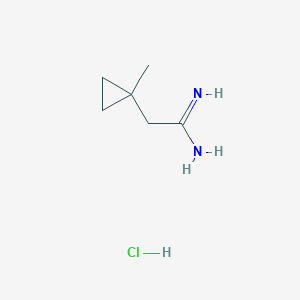

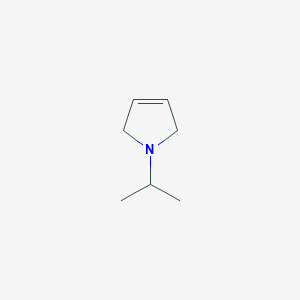

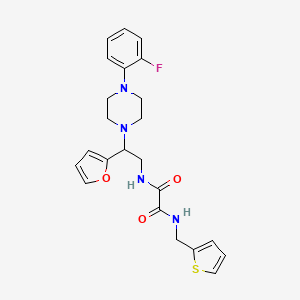

“1-isopropyl-2,5-dihydro-1H-pyrrole” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .

Synthesis Analysis

Pyrrole synthesis involves various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex . The synthesis of N-substituted pyrroles can be achieved through the aerobic oxidative coupling of diols and a broad range of primary amines .Molecular Structure Analysis

The molecular structure of “1-isopropyl-2,5-dihydro-1H-pyrrole” is a derivative of the basic pyrrole structure. Pyrrole has a five-membered ring with four carbon atoms and one nitrogen atom. The hydrogen atoms are attached to the nitrogen atom and two of the carbon atoms .Chemical Reactions Analysis

Pyrrole undergoes various chemical reactions. For instance, it can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .科学研究应用

有机化学与合成

再环化反应:Dmitriev 等人 (2011) 和 Silaichev 等人 (2008, 2010) 研究了异丙基 2-(1-芳基-4,5-二氧代-2-苯基-4,5-二氢-1H-吡咯-3-基)-2-氧代乙酸酯的再环化。这些研究重点关注与硫脲和苯胺的反应,通过一系列分子内相互作用形成复杂的化合物 (Dmitriev, Silaichev, & Maslivets, 2011) (Silaichev, Aliev, & Maslivets, 2008) (Silaichev, Dmitriev, Aliev, & Maslivets, 2010).

[4 + 2]-环加成反应:Dmitriev、Silaichev 和 Maslivets (2009) 探索了苯乙烯与 4-异丙氧基酰基-1H-吡咯-2,3-二酮的 [4 + 2]-环加成,促进了新型有机化合物的合成 (Dmitriev, Silaichev, & Maslivets, 2009).

材料科学

光致发光聚合物:Beyerlein 和 Tieke (2000) 描述了含有 1,4-二氧代-3,6-二苯基吡咯并[3,4-c]吡咯 (DPP) 单元的 π 共轭聚合物的合成,展示了它们在电子应用中的潜力,因为它们具有很强的光致发光和稳定性 (Beyerlein & Tieke, 2000).

电分析性质:Mert、Demir 和 Cihaner (2013) 研究了 N-取代聚(双吡咯) 薄膜的电分析、光谱和热性质,发现由于其电致变色和离子受体性质,它们在金属回收和离子传感器中得到了应用 (Mert, Demir, & Cihaner, 2013).

卤化末端聚异丁烯:Martínez-Castro、Morgan 和 Storey (2009) 利用 N-(ω-卤代烷基)吡咯对异丁烯的准活性聚合进行末端猝灭,提供了对聚合物化学的见解 (Martínez-Castro, Morgan, & Storey, 2009).

腐蚀抑制

- 碳钢腐蚀抑制:Zarrouk 等人 (2015) 合成了 1H-吡咯-2,5-二酮衍生物,并证明了它们作为碳钢腐蚀抑制剂的有效性,特别是在盐酸介质中,突出了在材料保护和维护中的实际应用 (Zarrouk et al., 2015).

属性

IUPAC Name |

1-propan-2-yl-2,5-dihydropyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-7(2)8-5-3-4-6-8/h3-4,7H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJXGVAHWNWPHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC=CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(propan-2-yl)-2,5-dihydro-1H-pyrrole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride](/img/structure/B2473591.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2473596.png)

![7-[Pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol](/img/structure/B2473598.png)

![5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2473602.png)

![1-[(3S,10R,13S)-3-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2473606.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2473607.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2473611.png)

![N-(2,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2473612.png)